[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNTJPPGNLEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrole ring, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The primary alcohol moiety at position 3 of the pyrrole ring undergoes characteristic alcohol reactions:
1.1. Oxidation
The -CH2OH group can be oxidized to a ketone or carboxylic acid under controlled conditions. For example:
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Oxidation to Aldehyde/Ketone : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a carbonyl group. In structurally similar compounds, oxidation of pyrrole-linked alcohols has been reported to yield ketones .
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Strong Oxidation : CrO3 or KMnO4 under acidic conditions may further oxidize the carbonyl to a carboxylic acid, though steric hindrance from the adjacent methyl groups (positions 2 and 5) could limit this pathway .
1.2. Esterification
Reaction with acyl chlorides or anhydrides forms esters:
-
Example : Treatment with acetic anhydride in pyridine produces the corresponding acetate ester. This reaction is analogous to hydrazide acylation observed in benzohydrazide derivatives .
1.3. Ether Formation
The alcohol can undergo Williamson ether synthesis or Mitsunobu reactions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (NaOH) yields methyl ether derivatives .
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Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) protects the hydroxyl group during multi-step syntheses .
Pyrrole Ring Reactivity
The electron-rich pyrrole core participates in electrophilic substitutions, though substituents influence regioselectivity:
2.1. Electrophilic Aromatic Substitution (EAS)
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Nitration : Directed by the electron-donating methyl groups, nitration occurs preferentially at position 4 of the pyrrole ring (meta to the hydroxymethyl group). Similar nitration patterns are documented in substituted pyrroles .
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Sulfonation : Sulfuric acid introduces sulfonic acid groups at activated positions, though steric effects from the 2,5-dimethyl groups may hinder reactivity .
2.2. Reductive Alkylation
Catalytic hydrogenation (H2/Pd-C) reduces unsaturated bonds in synthetic precursors but is less relevant to the fully saturated pyrrole structure .
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent at position 1 undergoes:
3.2. Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces the chlorine atom with other aryl groups. This is exemplified in bromophenyl-pyrrole derivatives .
Derivatization Examples
Synthetic routes to related compounds highlight potential transformations:
Physicochemical Considerations
Scientific Research Applications
Structure and Synthesis
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has the molecular formula C14H14ClN and a molecular weight of 263.72 g/mol. Its structure includes a pyrrole ring substituted with a chlorophenyl group and two methyl groups at specific positions, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of 1-(4-chlorophenyl)-2,5-dimethylpyrrole derivatives under controlled conditions .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
Pyrrole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. Studies have shown that related compounds can effectively combat multi-drug resistant bacteria, including strains of Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Anticancer Potential
The pyrrole scaffold is recognized for its role in anticancer drug development. Compounds derived from pyrroles, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle progression .
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of pyrrole derivatives in a rat model of arthritis. The results indicated that treatment with this compound significantly reduced swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains using the disk diffusion method. The compound exhibited notable inhibition zones against E. faecium and Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .
Case Study 3: Anticancer Research
A recent investigation assessed the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). Results showed that it inhibited cell proliferation significantly at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells in treated samples compared to controls .
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s signaling cascade.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Findings from Comparative Studies
Cyanophenyl substitution (IU1-248) introduces a polar group, enhancing solubility compared to chlorophenyl analogs .
Functional Group Impact :
- The hydroxymethyl group in the target compound confers moderate hydrophilicity, whereas ketone derivatives (e.g., IU1-47) exhibit higher lipophilicity, favoring membrane permeability .
- Carboxylic acid derivatives (e.g., ) demonstrate stronger hydrogen-bonding capacity, useful in crystal engineering or metal coordination .
Biological Activity :
- USP14 inhibitors (IU1-47, IU1) share the pyrrole-ketone scaffold but differ in aryl substituents and amine moieties, affecting potency and selectivity .
- The hydrazone-triazole hybrid (12c) shows antimicrobial activity, highlighting the role of auxiliary functional groups in target engagement .
Synthetic Accessibility :
- Piperidine/piperazine-substituted analogs (IU1-47, IU1-248) are synthesized via nucleophilic substitution of chloro-ketone intermediates, a method applicable to the target compound’s hydroxymethyl derivative .
Biological Activity
[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of this compound is . The presence of the chlorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of investigation include:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against several bacterial strains.
- Enzyme Inhibition : It has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and urease.
- Antioxidant Properties : The compound's ability to scavenge free radicals has also been assessed.
Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, a study reported that compounds similar to this compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating promising antibacterial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 10 | Salmonella typhi |
| B | 20 | Bacillus subtilis |
| C | 50 | Escherichia coli |
Enzyme Inhibition
The enzyme inhibitory activity of this compound has been evaluated with respect to AChE and urease:
- Acetylcholinesterase Inhibition : Compounds in this class have shown varying degrees of AChE inhibition, which is critical in the treatment of Alzheimer's disease. For example, one study reported an IC50 value of 2.14 µM for a related compound.
- Urease Inhibition : Urease inhibitors are valuable in treating infections caused by Helicobacter pylori. The same study noted strong urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM for various derivatives.
| Compound | IC50 (µM) | Enzyme Type |
|---|---|---|
| D | 2.14 | Acetylcholinesterase |
| E | 1.13 | Urease |
| F | 6.28 | Urease |
Antioxidant Activity
Antioxidant properties were assessed using the DPPH radical scavenging method. The compound exhibited a significant ability to reduce oxidative stress by scavenging free radicals:
| Compound | DPPH Scavenging (%) |
|---|---|
| G | 88.6 |
| H | 87.7 |
| I | 78.6 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives:
- Case Study on Antibacterial Efficacy : A research team synthesized a series of pyrrole derivatives and tested their antibacterial activity against multi-drug resistant strains of bacteria. The study found that compounds with a chlorophenyl group exhibited enhanced activity compared to those without.
- Enzyme Inhibition Study : Another study focused on the enzyme inhibitory effects of pyrrole derivatives on AChE and urease. The results indicated that modifications in the pyrrole structure significantly influenced inhibitory potency.
- Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various pyrrole derivatives using different assays. The findings suggested that structural variations greatly affected their radical scavenging abilities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amines with diketones or via Friedel-Crafts alkylation of pyrrole derivatives. For example, refluxing 4-chlorophenyl-substituted precursors in xylene with chloranil as an oxidizing agent for 25–30 hours under inert conditions is a common approach . Yield optimization may involve adjusting solvent polarity (e.g., switching from xylene to DMF for better solubility), varying reaction temperatures (80–120°C), or using catalytic bases like triethylamine to enhance nucleophilicity. Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques :
- FT-IR to confirm functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹ for the methanol group, C–Cl stretch at 600–800 cm⁻¹) .
- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for the 4-chlorophenyl group, methyl groups at δ 1.8–2.3 ppm) .
- Chromatographic Methods :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- TLC (silica GF254, ethyl acetate/hexane) to monitor reaction progress .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Test under standardized protocols (e.g., CLSI guidelines for antimicrobial assays, MTT assays for cytotoxicity) .
- Structural Analogues : Compare activity of the parent compound with derivatives (e.g., replacing the 4-chlorophenyl group with 4-fluorophenyl) to isolate pharmacophore contributions .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ calculations across multiple concentrations to distinguish selective activity from nonspecific toxicity .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase or cancer-related kinases). Validate with experimental IC₅₀ values .
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
Future Research Directions
- Biocatalytic Synthesis : Explore lipase-mediated esterification or alcohol dehydrogenase-catalyzed reductions to improve enantioselectivity and sustainability .
- Structure-Activity Relationship (SAR) : Systematically modify the pyrrole core (e.g., substituent position, halogen replacement) to enhance target specificity .
- Environmental Impact Studies : Assess biodegradability using OECD 301F guidelines and ecotoxicity in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
